molecular formula C14H14O2 B11886851 3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one CAS No. 83051-34-7

3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one

Cat. No.: B11886851
CAS No.: 83051-34-7
M. Wt: 214.26 g/mol
InChI Key: IWWHCYMVNQBJLA-UHFFFAOYSA-N
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Description

3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenes This compound is characterized by its fused ring structure, which includes a benzene ring and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-cyclohexen-1-one with salicylaldehyde in the presence of a base, such as sodium hydroxide, to form the desired benzochromene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
  • 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)16-13(11)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWHCYMVNQBJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295289
Record name 3-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83051-34-7
Record name NSC100992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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